Product packaging for A-317491(Cat. No.:CAS No. 475205-49-3)

A-317491

Cat. No.: B1664225
CAS No.: 475205-49-3
M. Wt: 565.6 g/mol
InChI Key: VQGBOYBIENNKMI-LJAQVGFWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Overview of Purinergic Signaling in the Somatosensory System

Purinergic signaling is a form of extracellular communication mediated by purine (B94841) nucleotides and nucleosides, most notably adenosine (B11128) triphosphate (ATP). wikipedia.orgnih.gov In the somatosensory system, which is responsible for processing sensory information such as touch, temperature, and pain, ATP acts as a crucial signaling molecule. youtube.comnih.gov When tissues are damaged or stressed, cells release ATP into the extracellular space. youtube.compatsnap.com This ATP then binds to and activates specific purinergic receptors on sensory neurons, initiating a cascade of events that can lead to the sensation of pain. patsnap.com

This signaling pathway is a fundamental component of how the body detects and responds to injury. The release of ATP from various cell types, including sensory neurons themselves, serves as a key initiator of pain signals. youtube.comnih.gov These signals are then transmitted from the periphery to the central nervous system, where they are processed and perceived as pain. nih.govyoutube.com

Physiological and Pathophysiological Roles of P2X3 and P2X2/3 Receptors in Pain Transmission

Central to the role of ATP in pain are the P2X receptors, a family of ligand-gated ion channels that are activated by ATP. nih.govoup.com Among the seven subtypes, the P2X3 and P2X2/3 receptors are of particular importance in nociception. nih.govfrontiersin.org These receptors are highly localized on the peripheral and central terminals of sensory afferent nerves, the very neurons responsible for transmitting pain signals. pnas.orgnih.gov

P2X3 receptors can exist as homomers (composed solely of P2X3 subunits) or as heteromers with the P2X2 subunit, forming P2X2/3 receptors. frontiersin.org While both are activated by ATP, they exhibit different desensitization kinetics; P2X3 receptors desensitize rapidly, whereas P2X2/3 receptors show a slower desensitization. frontiersin.org

Under normal physiological conditions, the activation of these receptors by ATP is involved in acute pain sensation. However, in pathophysiological states, such as chronic inflammation or nerve injury, the expression and sensitivity of P2X3 and P2X2/3 receptors can be upregulated. nih.govacs.org This increased activity contributes to the heightened pain sensitivity, or hyperalgesia, and the perception of pain from normally non-painful stimuli, known as allodynia, which are characteristic features of chronic pain conditions. nih.govnih.gov

Rationale for Purinergic P2X3/P2X2/3 Receptor Antagonism as a Therapeutic Strategy

Given the critical role of P2X3 and P2X2/3 receptors in initiating and maintaining pain, particularly in chronic pain states, they have emerged as attractive therapeutic targets. frontiersin.orgnih.gov The rationale is straightforward: by blocking the activation of these receptors, it should be possible to inhibit the transmission of pain signals at their source. Antagonists of P2X3 and P2X2/3 receptors are compounds designed to bind to these receptors without activating them, thereby preventing ATP from initiating the pain cascade. patsnap.com

This targeted approach offers the potential for more effective pain relief with fewer side effects compared to many existing analgesics, which often have broad mechanisms of action and can lead to issues such as sedation, gastrointestinal problems, or addiction. frontiersin.orgmiragenews.com The selective expression of P2X3 and P2X2/3 receptors on nociceptive neurons suggests that their antagonists could specifically dampen pain signals without affecting other essential physiological processes. nih.gov

A-317491: A Potent and Selective Antagonist

This compound is a novel, non-nucleotide antagonist that has demonstrated high affinity and selectivity for P2X3 and P2X2/3 receptors. nih.govnih.gov Its discovery marked a significant advancement in the development of pharmacological tools to study the role of these receptors in pain and as a potential therapeutic agent.

Mechanism of Action and Selectivity

This compound acts as a competitive antagonist at P2X2/3 receptors, meaning it directly competes with ATP for the same binding site. frontiersin.orgpnas.org X-ray crystallography studies have confirmed that this compound binds in the same cavity as ATP. frontiersin.org It potently blocks the activation of both human and rat P2X3 and P2X2/3 receptors. pnas.orgnih.gov

A key feature of this compound is its high selectivity. It shows significantly greater affinity for P2X3 and P2X2/3 receptors compared to other P2X receptor subtypes and a wide range of other neurotransmitter receptors and ion channels. pnas.orgmedchemexpress.com This selectivity is crucial for minimizing off-target effects. The blockade of P2X3-containing channels by this compound is also stereospecific, with its R-enantiomer, A-317344, being significantly less active. nih.gov

Inhibitory Activity of this compound on P2X3 and P2X2/3 Receptors
ReceptorSpeciesKi (nM)
P2X3Human22
P2X3Rat22
P2X2/3Human9
P2X2/3Rat92
Inhibitory Concentration (IC50) of this compound
Receptor/CurrentSpecies/TissueIC50 (nM)
Human P2X3 currentsTransfected cells97
Human P2X2/3 receptorsTransfected cells169
Dorsal Root Ganglion (DRG) currentsRat15

Preclinical Efficacy in Pain Models

Extensive preclinical studies have evaluated the effectiveness of this compound in various animal models of pain. These studies have consistently shown that this compound is effective in reducing pain behaviors associated with chronic inflammatory and neuropathic pain. pnas.orgnih.gov

In a model of chronic inflammatory pain induced by Complete Freund's Adjuvant (CFA), this compound dose-dependently reduced thermal hyperalgesia. nih.gov The compound was particularly potent in models of neuropathic pain, such as the chronic constriction injury (CCI) and L5-L6 nerve ligation models, where it attenuated both thermal hyperalgesia and mechanical allodynia. pnas.orgnih.gov

Interestingly, while highly effective in chronic pain models, this compound was found to be ineffective in models of acute, postoperative, and visceral pain. pnas.orgnih.gov This suggests that the activation of P2X3 and P2X2/3 receptors may be a more critical mediator of chronic pain states than acute pain.

Efficacy of this compound in Animal Models of Pain (ED50 values)
Pain ModelEffectED50 (µmol/kg, s.c.)
Chronic Constriction Injury (CCI)Mechanical Allodynia10
Chronic Constriction Injury (CCI)Thermal Hyperalgesia15
Complete Freund's Adjuvant (CFA)Thermal Hyperalgesia30

Structure

2D Structure

Chemical Structure Depiction
molecular formula C33H27NO8 B1664225 A-317491 CAS No. 475205-49-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(3-phenoxyphenyl)methyl-[(1S)-1,2,3,4-tetrahydronaphthalen-1-yl]carbamoyl]benzene-1,2,4-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H27NO8/c35-30(25-17-27(32(38)39)28(33(40)41)18-26(25)31(36)37)34(29-15-7-10-21-9-4-5-14-24(21)29)19-20-8-6-13-23(16-20)42-22-11-2-1-3-12-22/h1-6,8-9,11-14,16-18,29H,7,10,15,19H2,(H,36,37)(H,38,39)(H,40,41)/t29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQGBOYBIENNKMI-LJAQVGFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C2=CC=CC=C2C1)N(CC3=CC(=CC=C3)OC4=CC=CC=C4)C(=O)C5=CC(=C(C=C5C(=O)O)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H27NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40197185
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

565.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

475205-49-3
Record name A-317491
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0475205493
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name A-317491
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40197185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name A-317491
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H327N08IPV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Pharmacological Profile and Receptor Interactions of A 317491

Initial Identification and Preclinical Characterization of A-317491

This compound emerged as the first non-nucleotide, potent, and selective antagonist targeting both homomeric P2X3 and heteromeric P2X2/3 receptor channels. wikipedia.orgnih.govnih.govnih.govbiorxiv.org This compound is the S-enantiomer, and its R-enantiomer, A-317344, demonstrates significantly weaker activity at P2X3 and P2X2/3 receptors both in vitro and in vivo. wikipedia.orgnih.gov

Preclinical characterization of this compound revealed its efficacy in reducing chronic inflammatory and neuropathic pain in rat models. wikipedia.orgnih.govguidetopharmacology.orgctdbase.org For instance, it dose-dependently reduced complete Freund's adjuvant-induced thermal hyperalgesia and was particularly potent in attenuating thermal hyperalgesia and mechanical allodynia following chronic nerve constriction injury. wikipedia.orgnih.govctdbase.org However, this compound generally lacked acute analgesic efficacy and was ineffective in models of acute, postoperative, or visceral pain. wikipedia.orgnih.govguidetopharmacology.orgctdbase.org Pharmacokinetic studies in rats indicated a high systemic bioavailability (approximately 80%) after subcutaneous administration, with an estimated plasma half-life of 11 hours and over 99% protein binding. ctdbase.org Notably, this compound does not significantly penetrate the central nervous system (CNS). ctdbase.org

Receptor Target Specificity of this compound

This compound exhibits a highly specific pharmacological profile, primarily targeting P2X3 and P2X2/3 receptors with high affinity and selectivity.

Potent Antagonism at Recombinant Human and Rat P2X3 Receptors

This compound potently blocks recombinant human and rat P2X3 receptor-mediated calcium flux. wikipedia.orgnih.govnih.govguidetopharmacology.org The inhibition constants (K_i) for human P2X3 receptors are reported at 22 nM, and for rat P2X3 receptors, they are also 22 nM. ctdbase.orgnih.govguidetopharmacology.orgwikipedia.orgnih.gov

Potent Antagonism at Recombinant Human and Rat P2X2/3 Receptors

Beyond P2X3, this compound also demonstrates potent antagonism at recombinant human and rat P2X2/3 receptors. wikipedia.orgnih.govnih.govguidetopharmacology.org The K_i values are 9 nM for human P2X2/3 receptors and 92 nM for rat P2X2/3 receptors. ctdbase.orgnih.govguidetopharmacology.orgwikipedia.orgnih.gov Furthermore, this compound effectively blocks native P2X3 and P2X2/3 receptors found in rat dorsal root ganglion (DRG) neurons, with an IC50 value of 15 nM. wikipedia.orgnih.govnih.govguidetopharmacology.org

Table 1: this compound Inhibition Constants (K_i) for Recombinant P2X3 and P2X2/3 Receptors ctdbase.orgnih.govguidetopharmacology.orgwikipedia.orgnih.gov

Receptor SubtypeSpeciesK_i (nM)
P2X3Human22
P2X3Rat22
P2X2/3Human9
P2X2/3Rat92

High Selectivity Profile over Other P2 Receptor Subtypes

This compound exhibits remarkable selectivity, showing over 100-fold greater potency for P2X3 and P2X2/3 receptors compared to other P2X receptor subtypes. wikipedia.org Its activity against other P2 receptors is significantly less potent, with IC50 values generally exceeding 10 μM. wikipedia.orgnih.govctdbase.orgnih.govguidetopharmacology.orgwikipedia.orgnih.gov Specifically, this compound demonstrates K_i values of 2.5 μM for P2X1 and 4.1 μM for P2X2 receptors. nih.gov It is reported to be inactive at P2X4 receptors and all P2Y receptor subtypes. wikipedia.org

Lack of Significant Activity at Other Neurotransmitter Receptors, Ion Channels, and Enzymes

This compound shows very weak or no affinity for a broad range of other cell surface receptors, ion channels, and enzymes. wikipedia.orgnih.govnih.govctdbase.orgguidetopharmacology.orgwikipedia.orgnih.govwikipedia.org A comprehensive evaluation against 86 other receptors, enzymes, and ion channels indicated that this compound was largely inactive (IC50 > 10 μM) at most of these proteins. wikipedia.org The only notable interaction with an IC50 below 10 μM was observed at the δ opioid receptor, with an approximate IC50 of 5 μM. wikipedia.org In contrast, at a concentration of 10 μM, this compound caused less than 10% inhibition of binding to the κ opioid receptor and only 15% inhibition of binding to the μ opioid receptor. wikipedia.org

Molecular Mechanism of Antagonism by this compound

This compound functions as a competitive antagonist of P2X2/3 receptors. wikipedia.org This competitive nature is evidenced by its ability to induce rightward parallel shifts in the α,β-meATP dose-response curve. wikipedia.org A Schild analysis performed on these data yielded a pA2 value of 232 nM, which aligns well with the estimated K_i value of 92 nM for rat P2X2/3 receptors. wikipedia.org

Further studies have confirmed that this compound is a rapidly reversible, competitive antagonist. wikipedia.org It interacts with specific amino acids within the agonist binding pocket of the P2X3 receptor, which are crucial for the binding of both the natural agonist ATP and its analogue, α,β-meATP. wikipedia.org The crystal structure of the human P2X3 receptor channel, with this compound bound to the orthosteric ATP site, provides structural insights into its competitive antagonism. citeab.comzhanggroup.org

Characterization as a Competitive Antagonist at P2X2/3 Receptors

This compound functions as a potent and selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. wikipedia.orgnih.govnih.govtocris.comnih.govzhanggroup.org Its antagonistic effect is competitive, evidenced by its ability to induce rightward parallel shifts in the α,β-meATP dose-response curve at P2X2/3 receptors. nih.govguidetopharmacology.orgguidetopharmacology.orgresearchgate.net A Schild analysis performed on rat P2X2/3 receptors yielded a pA2 value of 232 nM, which aligns with an estimated Ki value of 92 nM for this receptor subtype. nih.gov

This compound demonstrates high affinity for both human and rat P2X3 and P2X2/3 receptors, with varying Ki and IC50 values depending on the receptor subtype and species. For instance, its Ki values for human P2X2/3 and P2X3 receptors are reported as 9 nM and 22 nM, respectively. nih.govtocris.comzhanggroup.orgnih.gov For rat receptors, the Ki values are 92 nM for P2X2/3 and 22 nM for P2X3. wikipedia.orgnih.govtocris.comzhanggroup.orgnih.gov In rat dorsal root ganglion (DRG) neurons, this compound blocked currents with an IC50 value of 15 nM. nih.govnih.gov The compound exhibits remarkable selectivity, with IC50 values greater than 10 µM for other P2 receptors, as well as other neurotransmitter receptors, ion channels, and enzymes. wikipedia.orgnih.govtocris.comzhanggroup.orgnih.govnih.gov Specifically, its activity against P2X1 and P2X2 receptors is significantly weaker, with Ki values of 2.5 µM and 4.1 µM, respectively. nih.gov

The following table summarizes the key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50) of this compound across different P2X receptor subtypes:

Receptor Subtype (Species)Ki (nM)IC50 (nM)Reference
Human P2X2/39169 nih.govnih.govtocris.comzhanggroup.orgnih.gov
Rat P2X2/392- wikipedia.orgnih.govtocris.comzhanggroup.orgnih.gov
Human P2X32299 nih.govnih.govtocris.comzhanggroup.orgnih.gov
Rat P2X322- tocris.comzhanggroup.orgnih.gov
Native Rat DRG Neurons-15 nih.govnih.gov
Other P2 Receptors>5000>10000 wikipedia.orgnih.govtocris.comzhanggroup.orgnih.govnih.gov

Stereoselective Actions of this compound Enantiomers

The antagonistic actions of this compound on P2X3-containing channels are stereospecific. wikipedia.orgnih.govresearchgate.netcenmed.com this compound is identified as the chiral pure S-enantiomer. nih.gov Its R-enantiomer, A-317344, demonstrates significantly reduced activity at both P2X3 and P2X2/3 receptors in in vitro studies. wikipedia.orgnih.govresearchgate.netcenmed.com Furthermore, in vivo studies in animal models of chronic pain have shown that A-317344 is inactive, highlighting the critical role of stereochemistry in the compound's pharmacological efficacy. wikipedia.orgnih.govresearchgate.netcenmed.com

Reversibility of Receptor Blockade

A notable characteristic of this compound's interaction with P2X receptors is the reversibility of its blockade. nih.govnih.govguidetopharmacology.orgnih.gov Electrophysiological studies on various receptor subtypes have confirmed that the effects of this compound are reversible. nih.gov At a concentration of 10 µM, this compound achieved an essentially complete block of current, without inducing non-specific effects on cellular input resistance or voltage-clamp holding current. nih.gov Ligand kinetic studies further support this reversibility, providing consistent estimates of high-affinity binding constants. nih.gov The receptor blockade mediated by this compound is rapid in onset, reversible, and does not exhibit non-specific effects. nih.govnih.gov Unlike some other nucleotide-based antagonists like TNP-ATP, this compound is not susceptible to metabolic dephosphorylation, contributing to its stable and reversible action. nih.govnih.gov

Cellular and Molecular Pharmacology of A 317491

Modulation of Ion Channel Function by A-317491

This compound exerts its effects by modulating the function of specific ATP-gated ion channels, particularly those containing P2X3 subunits. nih.govpnas.orgmedchemexpress.comnih.gov

Inhibition of ATP-Mediated Calcium Influx through P2X3-Containing Channels

This compound acts as a potent antagonist of P2X3 and P2X2/3 receptors, effectively blocking ATP-mediated calcium influx. pnas.orgmedchemexpress.comnih.govselleckchem.com Studies have characterized its ability to inhibit calcium flux activated by agonists such as α,β-methylene-ATP (α,β-meATP) in recombinant human and rat P2X3 and P2X2/3 receptors. pnas.orgmedchemexpress.com The compound exhibits high selectivity, with IC50 values greater than 10 µM for other P2 receptors, neurotransmitter receptors, ion channels, and enzymes, underscoring its specificity for P2X3-containing channels. pnas.orgmedchemexpress.comnih.govselleckchem.com

Radioligand binding studies using [3H]this compound have shown that it specifically labels high-affinity recognition sites on these receptors. For human P2X2/3 receptors expressed in 1321N1 cells, a high-affinity binding constant (Kd) of 0.9 nM was determined. nih.gov Similarly, for human P2X3 receptors, a Kd of 9 nM was observed, although this required prior treatment of intact cells with apyrase to reliably detect specific binding. nih.gov The binding of [3H]this compound to both P2X2/3 and P2X3 receptors was found to be reversible. nih.gov

The potency of this compound in blocking calcium flux varies slightly depending on the receptor subtype and species, as summarized in the table below. medchemexpress.comselleckchem.com

Receptor Subtype (Species)Ki (nM)
Human P2X322
Rat P2X322
Human P2X2/39
Rat P2X2/392

The stereospecificity of this compound's action is highlighted by the significantly weaker activity of its R-enantiomer, A-317344, at P2X3 and P2X2/3 receptors. pnas.orgnih.gov

Blockade of Native Purinergic Currents in Dorsal Root Ganglion Neurons

This compound effectively blocks native purinergic currents in rat dorsal root ganglion (DRG) neurons, which predominantly express P2X3 and P2X2/3 receptors. pnas.orgnih.govfrontiersin.orgdovepress.com Electrophysiological studies demonstrate that ATP-induced inward currents in DRG cells are largely or completely blocked by this compound, confirming the involvement of P2X3 or P2X2/3 receptors in these responses. frontiersin.orgdovepress.comresearchgate.net For instance, concentrations of 100 µM or 300 µM this compound have been shown to completely block α,β-meATP- or ATP-evoked currents in DRG neurons. frontiersin.orgdovepress.comresearchgate.net

This compound produces a concentration-dependent blockade of DRG currents, with an IC50 of 15 nM. medchemexpress.com While it is a potent antagonist, some research indicates that this compound may only partially block α,β-meATP-evoked currents in DRG neurons at its highest tested concentrations (e.g., 10 µM), in contrast to other competitive antagonists like TNP-ATP, which can achieve complete inhibition. jneurosci.org Nevertheless, this compound still attenuates these currents in a dose-dependent manner. jneurosci.org

Binding Site Analysis and Structural Insights

Understanding the interaction of this compound with P2X receptors at a molecular level provides crucial insights into its antagonistic mechanism. frontiersin.org

Identification of the this compound Binding Cavity within the P2X Receptor

This compound functions as a competitive antagonist, meaning it binds to the same site as the endogenous agonist, ATP. mdpi.comunife.ituea.ac.uk This site is known as the orthosteric binding site. frontiersin.orguea.ac.uk Structural analyses, including crystal structures of human P2X3 in complex with this compound, have revealed that this compound occupies this orthosteric site. frontiersin.orguea.ac.uk Notably, this compound binds more deeply within the ATP-binding cleft compared to ATP itself. uea.ac.uk

Conformational Changes Induced by Antagonist Binding

The binding of ATP to P2X receptors typically induces a series of conformational changes that lead to channel opening. These changes include a tightening of the binding pocket and an outward expansion of the six transmembrane α-helices, ultimately forming an open pore for ion passage. mdpi.comunife.itannualreviews.orgnih.gov

In contrast, when competitive antagonists like this compound bind to the orthosteric site, they induce different conformational states. Structures of P2X receptors bound to this compound show that the antagonist adopts either a Y-shaped or an extended conformation. mdpi.comuea.ac.uk This conformational flexibility of the bound antagonist, as opposed to the more rigid and constrained conformation induced by agonists, is hypothesized to be the reason why this compound does not trigger the necessary structural rearrangements for channel opening. uea.ac.uk By occupying the orthosteric site and inducing these specific conformations, this compound effectively prevents the receptor from transitioning into its active, open state. uea.ac.ukannualreviews.org

Preclinical Evaluation of A 317491 in Nociceptive Models

Efficacy in Models of Chronic Inflammatory Pain

A-317491 has demonstrated significant antinociceptive effects in models of chronic inflammatory pain, primarily by attenuating thermal and mechanical hyperalgesia.

Attenuation of Thermal Hyperalgesia

In the complete Freund's adjuvant (CFA)-induced model of chronic inflammatory pain in rats, this compound dose-dependently reduced thermal hyperalgesia. Systemic subcutaneous (s.c.) administration of this compound showed an ED₅₀ of 30 μmol/kg pnas.orgnih.govcaymanchem.comselleck.co.jpncats.ionih.gov. Localized administration also proved effective; intraplantar injections yielded an ED₅₀ of 300 nmol, while intrathecal injections were more potent, with an ED₅₀ of 30 nmol apexbt.comnih.gov. In contrast, this compound was notably less effective in reducing thermal hyperalgesia in models of acute inflammatory pain, such as the carrageenan model nih.govnih.govnih.gov.

Table 1: Efficacy of this compound in Attenuating Thermal Hyperalgesia in CFA Model

Administration RouteED₅₀ (μmol/kg or nmol)ModelReference
Subcutaneous (s.c.)30 μmol/kgCFA-induced thermal hyperalgesia pnas.orgnih.govcaymanchem.com
Intraplantar300 nmolCFA-induced thermal hyperalgesia apexbt.comnih.gov
Intrathecal30 nmolCFA-induced thermal hyperalgesia apexbt.comnih.gov

Reversal of Mechanical Hyperalgesia

This compound also effectively reversed inflammatory mechanical hyperalgesia in the rat CFA model. Subcutaneous administration produced a dose-dependent reduction in mechanical hyperalgesia, with a maximum percent reversal of 72% observed 3 hours post-administration at 10 mg/kg nih.gov. This effect was sustained for up to 5 hours medchemexpress.com.

Contributions of Peripheral P2X3/P2X2/3 Receptors

Studies suggest that this compound primarily acts at peripheral purinergic receptors to alleviate inflammatory mechanical hyperalgesia. Its limited penetration into the central nervous system (CNS), as indicated by brain-to-plasma concentration ratios, supports a peripheral site of action in inflammatory models caymanchem.comselleck.co.jpnih.govoup.com. Topical application of this compound directly to an inflamed rat skin-nerve preparation completely blocked afferent activation and mechanical sensitization induced by α,β-methylene ATP, a P2X agonist. This finding underscores the importance of peripheral P2X3/P2X2/3 receptors in mediating ATP-associated mechanical hyperalgesia following inflammation nih.gov. Furthermore, this compound blocked native P2X3 and P2X2/3 receptors in rat dorsal root ganglion (DRG) neurons pnas.orgnih.govncats.io.

Efficacy in Models of Neuropathic Pain

This compound exhibits potent antinociceptive effects in various models of neuropathic pain, addressing both thermal hyperalgesia and mechanical allodynia.

Reduction of Thermal Hyperalgesia and Mechanical Allodynia Following Nerve Injury

This compound demonstrated high potency in attenuating both thermal hyperalgesia and mechanical allodynia following chronic nerve constriction injury (CCI) in rats, with ED₅₀ values of 15 μmol/kg and 10 μmol/kg (s.c.), respectively pnas.orgnih.govselleck.co.jpnih.govtocris.com. Its R-enantiomer, A-317344, was inactive in these chronic pain models pnas.orgnih.gov. The enhanced efficacy of this compound in the CCI model is consistent with the documented upregulation of P2X3-containing channels in rat DRG and spinal dorsal horn in this model pnas.org. This compound also significantly reduced tactile allodynia thresholds in the L5/L6 nerve injury model pnas.org. Furthermore, in streptozotocin-induced diabetic rats, this compound attenuated both mechanical allodynia and thermal hyperalgesia, with maximal inhibitory effects observed at a dose of 300 nmol/kg diabetesjournals.org.

Table 2: Efficacy of this compound in Neuropathic Pain Models (Subcutaneous Administration)

Pain ModelNociceptive OutcomeED₅₀ (μmol/kg)Reference
Chronic Constriction InjuryThermal Hyperalgesia15 pnas.orgnih.govselleck.co.jp
Chronic Constriction InjuryMechanical Allodynia10 pnas.orgnih.govselleck.co.jp
L5/L6 Nerve LigationMechanical AllodyniaNot specified pnas.org
Diabetic NeuropathyMechanical Allodynia / Thermal Hyperalgesia300 nmol/kg (maximal inhibitory effect) diabetesjournals.org

Differential Impact of Central versus Peripheral Administration Routes

The route of administration significantly impacts this compound's efficacy in neuropathic pain models, suggesting differential contributions of central versus peripheral P2X3/P2X2/3 receptors. Intrathecal administration of this compound potently attenuated mechanical allodynia in both the CCI and L5-L6 nerve ligation models of neuropathy, with an ED₅₀ of 10 nmol for both models nih.gov. This indicates a significant contribution of spinal P2X3/P2X2/3 receptors to neuropathic allodynia nih.govoup.comd-nb.infopsu.edu. In contrast, intraplantar delivery of this compound was ineffective in reducing mechanical allodynia in these nerve injury models nih.govoup.com. These findings suggest that while peripheral P2X3/P2X2/3 receptors play a role in inflammatory pain, the central (spinal) P2X3/P2X2/3 receptors are more critical for mediating tactile allodynia following peripheral nerve injury nih.govoup.compsu.edu.

Table 3: Efficacy of this compound in Neuropathic Pain Models by Administration Route

Pain ModelNociceptive OutcomeAdministration RouteED₅₀ (nmol)Reference
Chronic Constriction InjuryMechanical AllodyniaIntrathecal10 nih.gov
L5-L6 Nerve LigationMechanical AllodyniaIntrathecal10 nih.gov
Chronic Constriction InjuryMechanical AllodyniaIntraplantarInactive nih.govoup.com
L5-L6 Nerve LigationMechanical AllodyniaIntraplantarInactive nih.govoup.com

Upregulation of Target Receptors in Neuropathic Conditions

The therapeutic potential of this compound in neuropathic pain is strongly supported by the observed upregulation of its target receptors in neuropathic conditions. P2X3-containing channels, including both P2X3 homomers and P2X2/3 heteromers, are known to be upregulated in the dorsal root ganglia (DRG) and spinal dorsal horn following chronic nerve constriction injury (CCI) in rats. nih.gov This upregulation is consistent with the enhanced antinociceptive efficacy demonstrated by this compound in the CCI model. nih.gov

Further research indicates that P2X3Rs and P2X2Rs/P2X3Rs are generally upregulated under conditions of neuropathic, inflammatory, and visceral pain hypersensitivity. For instance, in models of diabetic neuropathic pain, electroacupuncture has been shown to alleviate pain by suppressing the upregulation of P2X3 receptors in the ipsilateral DRG. Electrophysiological studies in CCI animals have also shown that this compound selectively reduces neuronal responses compared to sham-operated animals, highlighting an increased involvement of P2X3/P2X2/3 receptors in sensory signaling subsequent to nerve injury.

Assessment in Other Nociceptive Paradigms

This compound has been rigorously assessed in a spectrum of nociceptive paradigms, revealing a distinct profile of efficacy.

Effects on Persistent Nociception (e.g., Formalin-Induced Behaviors)

This compound has demonstrated effectiveness in models of persistent nociception, particularly in the formalin test. Systemic administration of this compound resulted in an approximate 50% reduction of spontaneous formalin-induced persistent nociception, a level of efficacy comparable to that observed with P2X3 antisense treatments or in P2X3 gene-disrupted animals. nih.govnih.gov

Both intrathecal and intraplantar routes of administration of this compound were effective in reducing formalin-induced behaviors. Intrathecal delivery proved more potent, especially in attenuating the tonic (second) phase of the formalin assay. For instance, intrathecal administration of 30 nmol of this compound led to a 64% decrease in nocifensive behaviors during the second phase, compared to a 41% decrease in the first (acute) phase.

Table 1: Effects of this compound on Formalin-Induced Nociception (Intrathecal Administration)

Phase of Formalin TestThis compound Dose (nmol)Reduction in Nocifensive Behaviors (%)Citation
First (Acute)3041
Second (Tonic)1064

Ineffectiveness in Animal Models of Acute Pain

In contrast to its efficacy in chronic and persistent pain, this compound has consistently shown ineffectiveness in animal models of acute nociception. This includes models involving noxious thermal, mechanical, and chemical stimuli such as capsaicin, carrageenan, and the acute phase of the formalin test. nih.govcenmed.comnih.gov Specifically, this compound was relatively ineffective in the carrageenan model of acute thermal hyperalgesia, and spinal administration of the compound did not reduce noxious thermal stimulation in naïve animals. nih.gov

Limited Efficacy in Postoperative Somatic Pain Models

Studies evaluating this compound in models of postoperative somatic pain have indicated limited efficacy. The compound was found to be ineffective in reducing pain-related behaviors in a plantar incision model of postoperative somatic pain. nih.govcenmed.comnih.gov This suggests that P2X3 and P2X2/3 receptor activation may play a less significant role in acute postoperative pain states compared to chronic inflammatory hyperalgesia or nerve injury-induced allodynia. nih.gov

Evaluation in Visceral Pain Models

The assessment of this compound in visceral pain models has yielded mixed results, indicating a nuanced role for P2X3/P2X2/3 receptors. This compound was effective in reducing nociception in the acetic acid-induced mouse abdominal constriction assay. nih.gov However, it was ineffective in mitigating visceromotor responses to acute noxious colonic distension or inflammation-induced visceral hyperalgesia in rats. nih.govcenmed.comnih.gov

More recent evaluations have provided further insights. This compound dose-dependently reduced visceral hypersensitivity during acute trinitrobenzenesulfonic acid (TNBS)-induced colitis and completely abolished increased visceromotor responses after the resolution of colitis, without affecting visceral sensitivity in control animals. The antinociceptive effect was more pronounced in the post-inflammatory phase of colitis compared to the acute inflammatory phase, potentially due to the displacement of this compound by excess ATP release during acute colitis and sensitization of P2X3 receptors in the post-inflammatory phase. Additionally, intrathecal administration of this compound significantly increased the colorectal distension threshold in rats exhibiting visceral pain induced by neonatal maternal deprivation (NMD) followed by adult multiple stress (AMS).

Associated Neurochemical and Signaling Mechanisms of Antinociception

This compound exerts its antinociceptive effects through highly specific neurochemical and signaling mechanisms. It functions as a selective non-nucleotide antagonist of P2X3 and P2X2/3 receptors. nih.govcenmed.comnih.gov In in vitro studies, this compound potently blocks recombinant human and rat P2X3 and P2X2/3 receptor-mediated calcium flux, with reported Ki values ranging from 22 to 92 nM. nih.govcenmed.comnih.gov Its selectivity is notable, showing an IC50 greater than 10 μM over other P2 receptors, various neurotransmitter receptors, ion channels, and enzymes. nih.govcenmed.comnih.gov

This compound has also been shown to block native P2X3 and P2X2/3 receptors in rat dorsal root ganglion (DRG) neurons. nih.govcenmed.com The blockade of P2X3-containing channels by this compound is stereospecific, as its R-enantiomer, A-317344, exhibits significantly less activity at these receptors. nih.govcenmed.com

The localization of P2X3 and P2X2/3 receptors on peripheral and central sensory afferent nerves underscores their role in ATP-mediated pronociceptive signaling. nih.govcenmed.comnih.gov The antinociceptive actions of this compound may be linked to glutamatergically mediated nociceptive processes, given that P2X receptors are known to facilitate glutamate (B1630785) release in spinal dorsal horn neurons. nih.gov

Interestingly, studies suggest a complex role for supraspinal P2X3/P2X2/3 receptors, where they may exert an inhibitory influence on pain transmission. Intracerebroventricular administration of this compound has been observed to enhance inflammatory nociceptive behaviors induced by formalin and acetic acid, indicating a potential inhibitory role for these receptors at the supraspinal level. Furthermore, in models of diabetic neuropathic pain, this compound has been shown to attenuate hindpaw pain hypersensitivity, with P2X3Rs found to be co-expressed in β2 adrenergic receptor-positive dorsal root ganglion neurons, suggesting an interaction between adrenergic signaling and purinergic receptors in pain modulation.

Role of Glutamatergic Neurotransmission in this compound Analgesia

The analgesic effects of this compound may be intricately linked to glutamatergically mediated nociceptive processes. pnas.org Previous research has demonstrated that the activation of P2X receptors facilitates the release of glutamate in spinal dorsal horn neurons. pnas.orgnih.govresearchgate.netspringermedizin.de Given that this compound acts as an antagonist of P2X3 and P2X2/3 receptors, its ability to reduce pain could stem from the modulation of this glutamate release. pnas.org The observed differential analgesic efficacy of this compound across various pain states might also reflect varying relative contributions of glutamatergic neurotransmission in these distinct pain conditions. pnas.org

Involvement of Endogenous Opioid Mechanisms in Peripheral Antihyperalgesia

The endogenous opioid system has been shown to partially mediate some of the antinociceptive effects produced by this compound, particularly in models of inflammatory and chemogenic pain. nih.gov For instance, the antihyperalgesic effect of this compound in CFA-induced hyperalgesia and formalin-induced nociception was attenuated by the administration of naloxone (B1662785), a general opioid antagonist. nih.gov This suggests that this compound's effects in these models involve the activation of "downstream" opioid mechanisms. nih.gov It is important to note that this compound itself has little to no direct activity at opioid receptors, including mu and kappa opioid receptors, and does not produce an agonist response at delta opioid receptors. nih.govresearchgate.net

Further studies have elucidated the involvement of peripheral mu-opioid receptors and endogenous enkephalins in this compound's antihyperalgesic effect, particularly in models of cancer-induced bone pain. researchgate.netpharmaleads.com The peritumoral administration of this compound attenuated osteosarcoma-induced thermal hyperalgesia, and this effect was inhibited by co-administration of naloxone methiodide (a peripherally restricted opioid antagonist) or the selective mu-opioid receptor antagonist cyprodime. researchgate.netpharmaleads.com The involvement of locally released enkephalins was supported by the suppression of this compound's effect by an anti-enkephalin antibody and its potentiation by an enkephalin-degrading inhibitor. pharmaleads.com

However, the involvement of endogenous opioid mechanisms is not universal across all pain models. The antiallodynic actions of this compound in the L5-L6 nerve ligation model of neuropathic pain were not attenuated by naloxone. nih.gov This indicates that antagonism of P2X3/P2X2/3 receptors can reduce neuropathic pain without necessarily triggering endogenous opioid mechanisms, suggesting distinct underlying pathways for its efficacy in different pain states. nih.gov

Modulation of Central Sensitization States

Central sensitization is a phenomenon characterized by abnormal neuronal excitability and enhanced neurotransmitter release in the central nervous system, contributing significantly to chronic pain conditions. researchgate.netspringermedizin.de ATP, acting through P2X receptors, plays a key modulatory role in central sensitization. researchgate.netspringermedizin.de Activation of P2X3-containing ion channels is understood to contribute to both peripheral and central sensitization states associated with chronic inflammatory pain and nerve injury. pnas.org

This compound, by selectively antagonizing P2X3 and P2X2/3 receptors, effectively modulates these central sensitization states. pnas.orgnih.govresearchgate.netspringermedizin.de The effectiveness of this compound in the second phase of the formalin assay is particularly relevant, as this phase is associated with central sensitization. nih.govnih.gov Furthermore, the potent reduction of tactile allodynia in neuropathic pain models (CCI and L5-L6 nerve ligation) following intrathecal administration of this compound underscores its ability to act centrally to alleviate pain. nih.govnih.govnih.gov This suggests that the antiallodynic action of systemically administered this compound in these models likely depends on its entry into the central nervous system and its action on primary afferent terminals in the spinal dorsal horn. nih.gov

Investigational Applications of A 317491 Beyond Pain

Endometriosis-Related Pain Pathophysiology

Endometriosis, a chronic inflammatory gynecological disease, is characterized by the presence of endometrial tissue outside the uterine cavity, leading to significant pain and affecting the quality of life for many women. The underlying mechanisms of endometriosis-associated pain are complex, involving nociceptive, inflammatory, and neuropathic components nih.gov.

Role of P2X3 Receptors in Endometriosis Pain Sensitization

P2X3 receptors play a crucial role in the sensitization of pain pathways associated with endometriosis. Studies have demonstrated that the expression of P2X3 receptors, along with endogenous adenosine (B11128) triphosphate (ATP) content, is elevated in endometriotic lesions and dorsal root ganglia (DRG) tissues in animal models, correlating directly with the severity of hyperalgesia mdpi.combmj.com. ATP, acting as a purinergic signaling molecule, activates P2X3 receptors at the endings of primary sensory neurons, leading to a calcium (Ca²⁺) influx that increases the excitability of afferent sensory neurons and triggers a cascade of changes that contribute to pain mdpi.comresearchgate.net.

Furthermore, the upregulation of P2X3 receptors by adenosine diphosphate (B83284) (ADP) has been linked to the activation of transcription factors ATF3 and AP-1 nih.govmdpi.com. Inflammatory mediators, such as interleukin-1 beta (IL-1β), can also contribute to nociceptive sensitization by increasing P2X3 receptor messenger RNA (mRNA) and protein levels through the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK)/cAMP response element-binding protein (CREB) pathway bmj.com. Given this involvement, pharmacological inhibition of P2X3 receptors is being investigated as a potential treatment for endometriosis-related pain mdpi.comresearchgate.net.

Modulation of Nociceptive Responses in Endometriotic Animal Models

A-317491 has demonstrated efficacy in attenuating endometriosis-associated pain in preclinical animal models. Administration of this compound, as a selective P2X3 receptor antagonist, has been shown to reduce mechanical and heat hyperalgesia in rat models of endometriosis nih.govmdpi.combmj.com.

Further research into advanced drug delivery systems has shown enhanced and prolonged effects. For instance, this compound delivered via chitosan (B1678972) oligosaccharide-g-stearic acid (CSOSA) polymer micelles-coated nanostructured lipid carriers (NLCs), termed CSOSA/NLC/A-317491, significantly reversed mechanical and heat hyperalgesia in endometriotic rats and nude mice, exhibiting a long-term efficacy researchgate.netnih.govnih.govresearchgate.net.

The comparative efficacy of this compound in its salt form versus the nanocarrier formulation in animal models is summarized below:

Treatment GroupEffect on Mechanical and Heat HyperalgesiaDuration of Antinociceptive Effect
This compound saltAttenuated2 to 4 hours nih.gov
CSOSA/NLC/A-317491Significantly reversed8 to 24 hours nih.gov

This improved duration of action with the nanocarrier system highlights a promising avenue for enhancing therapeutic outcomes in endometriosis pain.

Exploration of Advanced Drug Delivery Systems for this compound

Despite its therapeutic potential, this compound faces pharmacokinetic challenges, including a short half-life, poor oral bioavailability, high protein binding, and inadequate distribution to endometriotic tissues, which have historically limited its analgesic efficacy nih.govresearchgate.netfrontiersin.org. To overcome these limitations, advanced drug delivery systems are being explored.

A notable development is the use of CSOSA polymer micelles-coated NLCs to encapsulate this compound, forming CSOSA/NLC/A-317491 nanoparticles researchgate.netnih.govnih.govresearchgate.netfrontiersin.orgsemanticscholar.org. These nanoparticles have shown the ability to partly block the Ca²⁺ influx induced by ATP stimulation in pheochromocytoma PC12 cells, which are known to highly express P2X3 receptors researchgate.netnih.govsemanticscholar.org. Crucially, in nude mouse and rat endometriotic models, CSOSA/NLC demonstrated significant accumulation in endometriotic lesions following intravenous injection researchgate.netnih.govnih.govsemanticscholar.org. This enhanced distribution is believed to be a key factor contributing to the prolonged antinociceptive effect observed with the CSOSA/NLC/A-317491 formulation researchgate.netnih.govnih.govresearchgate.netsemanticscholar.org.

The encapsulation efficiencies for this compound in NLC/A-317491 and CSOSA/NLC/A-317491 were reported as 75.5% ± 4.94% and 64.4% ± 2.57%, respectively semanticscholar.org. The average diameters of the nanoparticles also increased upon CSOSA coating, suggesting successful formulation of the targeted delivery system semanticscholar.org.

Respiratory Reflex Hyperexcitability (Cough Reflex)

The cough reflex, a vital protective mechanism for the airways, can become hyperexcitable in various pathological conditions, leading to chronic cough. P2X3 receptors are implicated in this reflex, making them a target for therapeutic intervention.

Sensitivity of ATP-Mediated Airway Afferent Activation to this compound

P2X3-containing receptors, particularly P2X2/3 heterotrimers, are significantly involved in the activation of vagal C-fibers and rapidly adapting receptors (Aδ-fibers) in the airways, which are central to the initiation and sensitization of the cough reflex researchgate.netnih.gov. Extracellular ATP, released from damaged, stressed, or inflamed airway tissues, acts as a signaling molecule that activates these C fiber sensory nerves via P2X3 receptor binding, thereby initiating the cough reflex researchgate.net.

This compound, recognized as one of the first selective P2X3 and P2X2/3 antagonists, has been shown to effectively mediate ATP activation of airway afferents researchgate.netnih.govdrugtargetreview.com. Electrophysiological recordings from jugular and nodose afferents in guinea pig airways have confirmed that ATP, acting through P2X2/3 heterotrimers in nodose fibers, leads to the initiation of action potentials researchgate.net.

Further evidence supporting the role of P2X3 and P2X2/3 receptors in respiratory reflex hyperexcitability comes from studies demonstrating that aerosolized ATP induces cough and bronchoconstriction through the activation of these receptors on vagal pulmonary sensory fibers physiology.org. In postnatal rats, intralaryngeal application of ATP or its analog, α,β-methylene ATP (α,β-mATP), elicited cardiorespiratory responses predominantly mediated by the activation of P2X3R-P2X2/3R on superior laryngeal C-fibers (SLCFs) physiology.org. This compound significantly reduced ATP- and α,β-mATP-induced currents in laryngeal C-neurons, demonstrating a 75% and 95% reduction, respectively physiology.org. These findings underscore the sensitivity of ATP-mediated airway afferent activation to this compound and its potential in modulating cough reflex sensitization scispace.com.

Diabetic Neuropathic Conditions

Diabetic neuropathic pain (DNP) is a common and debilitating complication of diabetes, characterized by painful hypersensitivity diabetesjournals.orgdiabetesjournals.org. Research indicates that purinergic signaling, particularly involving P2X3 receptors, contributes to the pathophysiology of DNP.

Studies in streptozotocin-induced diabetic rats, a common model for DNP, have shown that hindpaw pain hypersensitivity was attenuated by treatment with this compound diabetesjournals.orgdiabetesjournals.org. As a P2X3 and P2X2/3 antagonist, this compound targets the dysregulation of purinergic signaling that is linked to pathological pain, such as allodynia, in diabetic neuropathy dovepress.comresearchgate.net.

The expression and function of P2X3 receptors are markedly enhanced in hindpaw-innervated dorsal root ganglia (DRG) neurons in diabetic rats diabetesjournals.orgdiabetesjournals.org. This compound demonstrated maximal inhibitory effects on mechanical allodynia and thermal hyperalgesia at a dose of 300 nmol/kg in these diabetic rat models diabetesjournals.org. Importantly, this compound did not produce any effect on pain thresholds in healthy control rats, suggesting a specific action on neuropathic pain mechanisms diabetesjournals.org. The sensitization of P2X3 receptors and the associated diabetic pain hypersensitivity have been linked to DNA demethylation in the p2x3r gene promoter region and an enhanced interaction with p65, an active form of nuclear factor-κB (NF-κB) diabetesjournals.orgdiabetesjournals.org.

Advanced Methodologies and Mechanistic Insights

Electrophysiological Approaches for Receptor Kinetic Studies

Electrophysiological techniques are indispensable for characterizing the kinetic properties of ion channels like P2X3 receptors and their interactions with antagonists such as A-317491.

Patch-Clamp Techniques for Investigating Rapidly Desensitizing P2X3 Receptors

Whole-cell patch-clamp recordings are a primary method for investigating the functional properties of P2X3 receptors pnas.org. These receptors are known for their rapid activation and desensitization kinetics, occurring on a millisecond timescale upon ATP binding, although recovery from desensitization can take minutes nih.govfrontiersin.org. This rapid desensitization poses challenges for traditional steady-state analyses but is precisely what patch-clamp techniques are designed to capture plos.orgrepec.org.

Studies utilizing patch-clamp have shown that this compound produces a concentration-dependent block of human P2X3 currents, whether activated by α,β-meATP or ATP pnas.org. For recombinant human P2X3 receptors, this compound exhibits an IC50 of 97 nM when α,β-meATP is used as the agonist, with a Ki of 17 nM pnas.org. When ATP is the agonist, the IC50 is 99 nM and the Ki is 4 nM pnas.org. This compound is equally effective at blocking rapidly desensitizing P2X3-mediated currents in native rat dorsal root ganglion (DRG) neurons, demonstrating an IC50 of 15 nM pnas.org. The antagonist's effects are characterized by rapid onset, reversibility, and a lack of nonspecific effects on cellular input resistance or voltage-clamp holding current, even at high concentrations pnas.org.

Table 1: this compound Potency on P2X3 Receptor Currents (Patch-Clamp Data)

Receptor TypeAgonistIC50 (nM)Ki (nM)
Human P2X3 (recombinant)α,β-meATP97 pnas.org17 pnas.org
Human P2X3 (recombinant)ATP99 pnas.org4 pnas.org
Rat P2X3 (native DRG neurons)α,β-meATP15 pnas.org-
Human P2X2/3 (recombinant)α,β-meATP169 pnas.org20 pnas.org

Application of Markov Models in Analyzing Agonist-Antagonist Interactions

For rapidly desensitizing receptors like P2X3, conventional Schild plot analysis, which requires a steady-state between antagonist and agonist, is often inappropriate nih.govplos.orgrepec.org. To overcome this limitation, Markov models have been developed and applied to analyze the interactions of antagonists with their binding sites on the human P2X3 receptor nih.govplos.orgrepec.org.

A Markov model combines sequential transitions of the receptor among different states—closed (C), open (O), and desensitized (D)—in the presence or absence of bound agonist and antagonist molecules nih.govplos.orgresearchgate.net. In such models, each receptor state can bind multiple ligands (agonists or antagonists), leading to a complex network of states nih.govresearchgate.net. By fitting the P2X3 receptor-induced currents with this model, researchers can correctly simulate agonist-antagonist interactions and identify key amino acids within the binding site crucial for antagonist binding nih.govplos.orgqucosa.de. Studies using Markov models have demonstrated that this compound, along with TNP-ATP, acts in a competitive manner at the P2X3 receptor, unlike other blockers such as PPADS, which can be pseudo-irreversible nih.govplos.org. The model can also explain phenomena like the overshoot in current responses, attributed to the antagonist protecting the receptor from agonist-induced desensitization researchgate.net.

Upstream and Downstream Signaling Pathways Interacting with P2X3 Receptors

P2X3 receptors are integral to various physiological and pathophysiological processes, particularly nociception, by interacting with a network of upstream and downstream signaling pathways.

ATP Release Mechanisms and Subsequent P2X3 Receptor Activation

Adenosine (B11128) 5′-triphosphate (ATP) is recognized as a crucial endogenous fast neurotransmitter and a key mediator of nociception researchgate.netnih.gov. It is released from sensory nerves and injured tissues, subsequently activating P2X3-containing ion channels pnas.orgresearchgate.netnih.gov. Under physiological conditions, P2X3 receptors are primarily activated by ATP complexed with divalent cations like Ca2+-ATP and Mg2+-ATP, as these are the predominant forms of extracellular ATP nih.govelifesciences.org.

The release of ATP can occur through various mechanisms. For instance, in sensory neurons, ATP efflux via Pannexin1 (Panx1) hemichannels is a significant mechanism following P2X3 receptor activation ung.si. This ATP efflux can be blocked by this compound, indicating a feedback loop where P2X3 receptor activity influences further ATP release ung.si. The synaptic scaffold protein calcium/calmodulin-dependent serine protein kinase (CASK) also plays a crucial role in modulating P2X3 receptor stability and efficiency, and it is essential for the transactivation of Panx1 upon P2X3 receptor activation, thereby controlling ATP efflux ung.sifrontiersin.org. This suggests that CASK and P2X3 receptors form an "ATP keeper complex," influencing purinergic signaling at both peripheral and central levels ung.si.

Ion Channel-Mediated Sensory Transduction Axes (e.g., PIEZO1-TRPA1-Pannexin1-P2X3)

Sensory transduction often involves a cascade of ion channel activations. A notable example is the PIEZO1-TRPA1-Pannexin1-P2X3 receptor axis, particularly implicated in dentinal sensitivity researchgate.netbvsalud.orgresearchgate.netjensenlab.orgjensenlab.org. According to the hydrodynamic theory of dentinal pain, fluid movement within dentinal tubules activates mechanosensitive channels bvsalud.orgjensenlab.org.

In odontoblasts, mechanical stimuli, mimicking dentinal fluid movement, activate mechanosensitive transient receptor potential (TRP) and Piezo channels (e.g., PIEZO1, TRPA1) researchgate.netbvsalud.orgresearchgate.netjensenlab.orgjensenlab.org. This activation leads to an influx of Ca2+, which then triggers the release of ATP from pannexin-1 (PANX-1) hemichannels researchgate.netbvsalud.orgresearchgate.netjensenlab.orgjensenlab.org. The released ATP subsequently activates P2X3 receptors on intradental Aδ afferent neurons, generating and propagating action potentials that result in dentinal pain researchgate.netbvsalud.orgresearchgate.netjensenlab.orgjensenlab.org. Experimental evidence supports this axis, as systemic administration of this compound (a P2X3 receptor antagonist), along with selective antagonists for PIEZO1 and TRPA1, significantly reduced nociceptive scores in models of dentinal sensitivity bvsalud.orgresearchgate.netjensenlab.orgjensenlab.org. This highlights the necessity of this multi-channel communication for sensory transduction in certain pain pathways bvsalud.orgresearchgate.net.

Influence on Neurotransmitter Release and Pathways of Central Sensitization

P2X3-containing receptors are highly localized on peripheral and central processes of sensory afferent neurons, and their activation significantly contributes to nociceptive signaling and the development of pain pnas.orgresearchgate.net. Activation of P2X3 receptors is thought to lead to increased firing of dorsal root ganglion (DRG) neurons, which in turn enhances the release of sensory neurotransmitters from their central processes into spinal synapses frontiersin.orgpsu.edu.

A key downstream effect of P2X3 receptor activation is the facilitation of glutamate (B1630785) release in spinal dorsal horn neurons pnas.orgresearchgate.net. This increased glutamate release can potentiate downstream central sensitization mechanisms, a condition believed to underlie many chronic pain states, including allodynia and hyperalgesia pnas.orgresearchgate.netfrontiersin.org. The analgesic effects of this compound are thus partly dependent on its ability to modulate these glutamatergically mediated nociceptive processes pnas.org.

Studies have shown that this compound can reduce chronic inflammatory and neuropathic pain in rats, indicating that activation of P2X3-containing ion channels contributes to peripheral and central sensitization states associated with these conditions pnas.org. Electrophysiological studies in models of nerve injury have demonstrated an increased involvement of P2X3 subunit-containing receptors in neuropathic pain nih.gov. This compound has been shown to enhance antinociceptive effects on dorsal horn neuronal responses, primarily through its action at peripheral P2X3/P2X2/3 receptors nih.gov. Furthermore, a potential central involvement of P2X3/P2X2/3 receptors has been unmasked by the efficacy of more potent antagonists administered spinally, which reduced Aδ and C fibre-evoked responses and wind-up in neuropathic pain models nih.gov. This underscores the critical role of P2X3 receptors in both peripheral and central components of pain sensitization researchgate.netnih.govfrontiersin.orgnih.gov.

Translational Perspectives and Future Research Directions

Evolution of P2X3 Receptor Antagonists in Drug Discovery

The exploration of P2X3 receptor antagonists has been driven by the understanding that adenosine (B11128) triphosphate (ATP) acts as a pain mediator, especially in chronic sensitized states nih.gov. P2X receptor-mediated afferent activation has been implicated in inflammatory, visceral, and neuropathic pain, as well as conditions like airways hyperreactivity and migraine nih.govnih.gov.

A-317491 is recognized as the first potent, selective, and non-nucleotide antagonist of P2X3 and P2X2/3 receptors researchgate.net. Its discovery marked a significant advancement in the field, as previous P2 receptor antagonists often lacked high affinity and specificity for individual P2 receptor subtypes, and existing P2 receptor agonists were non-selective and metabolically unstable researchgate.net. This compound potently blocked recombinant human and rat P2X3 and P2X2/3 receptor-mediated calcium flux with Ki values ranging from 22 to 92 nM. It demonstrated high selectivity, with IC50 values greater than 10 µM over other P2 receptors, neurotransmitter receptors, ion channels, and enzymes. The blockade of P2X3-containing channels by this compound was shown to be stereospecific, with its R-enantiomer, A-317344, being significantly less active.

In preclinical animal models, this compound effectively reduced nociception in chronic inflammatory and neuropathic pain states researchgate.net. It dose-dependently reduced complete Freund's adjuvant (CFA)-induced thermal hyperalgesia in rats, with an ED50 of 30 µmol/kg s.c.. This compound was particularly potent in attenuating both thermal hyperalgesia and mechanical allodynia after chronic nerve constriction injury (CCI), with ED50 values of 10-15 µmol/kg s.c. researchgate.net. This enhanced efficacy in the CCI model aligns with the documented upregulation of P2X3-containing channels in rat dorsal root ganglia (DRG) and spinal dorsal horn in this model researchgate.net. While effective in chronic pain, this compound was largely ineffective in models of acute pain, postoperative pain, and visceral pain, suggesting a more specific role for P2X3 and P2X2/3 receptors in chronic inflammatory hyperalgesia and nerve injury-induced allodynia rather than acute or visceral pain researchgate.net.

Table 1: Efficacy of this compound in Animal Pain Models

Pain Model TypeSpecific ModelEfficacy of this compound (ED50)Reference
Chronic Inflammatory PainCFA-induced thermal hyperalgesia (rat)30 µmol/kg s.c.
Neuropathic PainCCI thermal hyperalgesia (rat)15 µmol/kg s.c. researchgate.net
Neuropathic PainCCI mechanical allodynia (rat)10 µmol/kg s.c. researchgate.net
Neuropathic PainL5/L6 nerve injury tactile allodynia (rat)Significant reduction (less active than CCI) researchgate.net
Acute PainHeat, mechanical, chemical stimulationIneffective (>100 µmol/kg s.c.) researchgate.net
Postoperative PainPlantar incision modelIneffective (>100 µmol/kg s.c.) researchgate.net
Visceral PainAcute noxious colonic distension, inflammation-induced visceral hyperalgesiaIneffective (>100 µmol/kg s.c.) researchgate.net
Visceral PainAcetic acid-induced abdominal constriction (mouse)Effective researchgate.net

Following this compound, subsequent generations of P2X3 antagonists have emerged, with compounds like gefapixant, eliapixant (B607290), and sivopixant (B3326238) advancing into clinical development guidetopharmacology.org. These newer compounds often aim for improved pharmacokinetic profiles and refined selectivity.

Gefapixant (MK-7264, AF-219) is an orally active and potent P2X3 receptor antagonist, with IC50 values of approximately 30 nM for recombinant human P2X3 homotrimers and 100-250 nM for human P2X2/3 heterotrimeric receptors. It has shown promise in the treatment of refractory chronic cough and knee osteoarthritis. Gefapixant is a reversible and selective P2X3 and P2X2/3 antagonist, exerting allosteric antagonism.

Eliapixant (BAY 1817080) is another selective P2X3 receptor antagonist that has been investigated for chronic cough and inflammatory pain conditions. It is noted for its high potency and selectivity for P2X3 over other P2X subtypes, including P2X2/3, in vitro. Some studies suggest that more selective P2X3 antagonists, such as eliapixant, may lead to fewer taste disturbances compared to less selective compounds like gefapixant, which can modulate P2X2/3 heterotrimers involved in taste perception.

Sivopixant (S-600918) is a clinical-stage oral P2X3 ion channel antagonist. While specific comparative efficacy data against this compound are limited in the provided context, the general trend in P2X3 antagonist development has been towards optimizing properties such as oral bioavailability and reducing off-target effects, particularly taste disturbances, which can be a side effect of P2X2/3 antagonism. A recent meta-analysis of preclinical studies indicated that this compound, gefapixant, and eliapixant were all effective in reducing pain, with consistent pain reduction observed across various pain types.

Table 2: Comparative Overview of P2X3 Receptor Antagonists

Compound NameKey CharacteristicsPrimary Therapeutic FocusPubChem CIDReference
This compoundPioneering non-nucleotide, potent, selective P2X3/P2X2/3 antagonist; effective in chronic inflammatory and neuropathic pain; poor CNS penetration, low oral bioavailability researchgate.netChronic inflammatory and neuropathic pain9829395 researchgate.net
GefapixantOrally active, potent P2X3/P2X2/3 antagonist; allosteric antagonismRefractory chronic cough, knee osteoarthritis24764487
EliapixantSelective P2X3 antagonist; high potency and selectivity for P2X3 over P2X2/3Chronic cough, inflammatory pain121397587 nih.govresearchgate.net
SivopixantClinical stage oral P2X3 ion channel antagonistChronic cough (under investigation)117752163

Unresolved Questions and Future Research Avenues for P2X3/P2X2/3 Antagonism

Despite significant progress, several unresolved questions and promising future research avenues exist for P2X3/P2X2/3 antagonism.

While this compound showed differential efficacy across various pain states, being more effective in chronic inflammatory and neuropathic pain compared to acute or visceral pain, the precise reasons for this differential activity remain unclear researchgate.net. This pattern may reflect varying contributions of glutamatergic neurotransmission in different pain states researchgate.net. Further research is needed to comprehensively understand the underlying mechanisms that dictate the differential efficacy of P2X3/P2X2/3 antagonists across the diverse spectrum of pain conditions researchgate.net. This includes elucidating the specific roles of P2X3 homomers versus P2X2/3 heteromers in different pain types, as their expression levels can vary (e.g., P2X3 predominant in human DRG sensory neurons, P2X2/3 higher in visceral afferents).

A significant limitation of early P2X3 antagonists like this compound was their pharmacokinetic attributes, including poor central nervous system (CNS) penetration, low oral bioavailability, and high plasma protein binding, which limited their in vivo testing value and potential clinical use. This highlights the conceptual potential for targeted delivery strategies. Future research may explore novel drug delivery systems, such as inhalable formulations or targeted nanoparticles, to increase local drug concentration at the site of receptor expression while minimizing systemic exposure. This could potentially enhance efficacy in specific pain or sensory pathways while reducing systemic side effects.

Broader Implications for Purinergic Receptor-Targeted Therapies in Neurological and Inflammatory Disorders

The success and ongoing development of P2X3 antagonists have broader implications for purinergic receptor-targeted therapies across a range of neurological and inflammatory disorders. ATP, as an extracellular signaling molecule, and purinergic receptors (P2X and P2Y) are extensively involved in neurotransmission, neuromodulation, and inflammatory pathways nih.govnih.gov.

P2X3 receptor antagonists have demonstrated anti-nociceptive effects in various models of pain and inflammatory pain nih.gov. Beyond pain, the P2X3 receptor has been implicated in genitourinary, gastrointestinal, and respiratory conditions, including overactive bladder and chronic cough nih.gov. The restricted localization of P2X3 and P2X2/3 receptors on nociceptive neurons makes them attractive targets for managing inflammatory, neuropathic, and visceral pain states, as well as chronic cough. The potential for these molecules to act peripherally, thereby avoiding CNS-related side effects like sedation, or gastrointestinal and cardiovascular issues often associated with current analgesics, is a significant advantage.

Furthermore, purinergic signaling is involved in neurological diseases such as Alzheimer's, Parkinson's, Huntington's, multiple sclerosis, amyotrophic lateral sclerosis, stroke, ischemia, migraine, and epilepsy. While P2X3 antagonists are specifically highlighted for migraine and seizures, other purinergic receptor subtypes (e.g., P2X7, A2A) are also being explored for neurodegenerative diseases, cancer, depression, and brain injury. The continued investigation into P2X3 and other purinergic receptor antagonists underscores the potential for a new class of therapeutics that can selectively modulate sensory pathways and inflammatory responses, offering novel approaches for managing a wide array of neurological and inflammatory conditions uni.lunih.gov.

Q & A

Basic Research Question: What is the molecular mechanism of A-317491 in modulating pain signaling pathways?

This compound is a non-nucleotide antagonist selectively targeting P2X3 and P2X2/3 receptors, which are ATP-gated ion channels predominantly expressed in sensory neurons. It binds with high affinity, exhibiting Ki values of 22 nM (hP2X3) and 9 nM (hP2X2/3), and inhibits ATP-mediated Ca²⁺ influx, thereby reducing neuronal hyperexcitability in pain pathways . Structural studies reveal that this compound adopts a Y-shaped conformation in the receptor's orthosteric binding pocket, penetrating deeper than ATP and stabilizing the non-active state of the channel, thus preventing ion flux . This mechanism underlies its efficacy in neuropathic and inflammatory pain models.

Methodological Insight : To validate receptor specificity, use calcium imaging in transfected cell lines (e.g., 1321N1 astrocytoma cells) or primary dorsal root ganglion (DRG) neurons. Competitive binding assays with radiolabeled ATP analogs (e.g., [³H]this compound) can confirm selectivity .

Advanced Research Question: How can experimental designs optimize this compound's efficacy in chronic pain models?

Key models include:

  • CFA-induced inflammatory pain : Intrathecal this compound (30–100 nM) reduces mechanical hyperalgesia via peripheral P2X3 receptors .
  • Chronic constriction injury (CCI) neuropathic pain : Intrathecal administration (10–30 nM) reverses mechanical allodynia, with effects lasting up to 24 hours .
  • Endometriosis-related pain : Nanoformulations (e.g., CSOSA/NLC/A-317491) enhance sustained release, prolonging antinociceptive effects compared to free drug .

Methodological Insight : Employ dose-response curves (1 nM–10 µM in vitro; 3–100 mg/kg in vivo) and behavioral assays (e.g., von Frey filaments for mechanical allodynia, Hargreaves test for thermal hyperalgesia). Monitor pharmacokinetics (e.g., plasma t₁/₂ = 7.38 hrs in rats) to optimize dosing intervals .

Advanced Research Question: How to resolve contradictions in this compound's efficacy across administration routes?

This compound shows route-dependent effects:

  • Intrathecal delivery : Effective at 30 nM in CFA models .
  • Intraplantar injection : Requires higher doses (300 nM) for efficacy, likely due to peripheral receptor saturation and tissue diffusion barriers .

Methodological Insight : Compare receptor occupancy using autoradiography or in situ hybridization to map P2X3/P2X2/3 expression in spinal vs. peripheral tissues. Pair with microdialysis to measure local drug concentrations .

Advanced Research Question: What pharmacokinetic strategies enhance this compound's bioavailability?

  • Nanoformulations : CSOSA/NLC carriers improve drug retention (24-hour efficacy vs. 4-hour for free drug) by enhancing cellular uptake via electrostatic interactions .
  • Dose optimization : In rats, 30 mg/kg achieves therapeutic plasma levels without off-target effects (IC50 > 10 µM for non-P2X receptors) .

Methodological Insight : Use LC-MS/MS for plasma pharmacokinetic profiling and confocal microscopy to track fluorescently tagged formulations in target tissues .

Advanced Research Question: How does this compound interact with endogenous opioid pathways?

This compound's antinociception is partially mediated by opioid receptors:

  • Naloxone (10 mg/kg) attenuates this compound's effects in CFA models but enhances efficacy in neuropathic pain, suggesting pathway-specific crosstalk .
  • Co-administration with morphine potentiates analgesia but requires dose adjustments to avoid tolerance .

Methodological Insight : Employ knockout models (e.g., μ-opioid receptor-deficient mice) and receptor-binding assays to dissect P2X3-opioid interactions .

Advanced Research Question: How to address gender-specific responses in this compound studies?

Current data derive primarily from male rats . To ensure translational relevance:

  • Include female cohorts and track estrous cycle phases, as hormonal fluctuations may alter P2X3 expression.
  • Use ovariectomized models to isolate estrogen's role in pain modulation.

Methodological Insight : Combine immunohistochemistry (P2X3 expression in DRGs) with hormone level assays (ELISA for estradiol/progesterone) .

Advanced Research Question: What structural insights guide this compound analog development?

X-ray crystallography shows this compound's phenoxy-benzyl moiety occupies a deeper cleft in P2X3 compared to ATP, preventing channel gating . Modifications to this region could enhance binding kinetics or subtype selectivity.

Methodological Insight : Use molecular dynamics simulations to predict binding affinities of analogs and validate via patch-clamp electrophysiology in HEK293 cells expressing chimeric receptors .

Advanced Research Question: How does this compound modulate cross-organ sensitization (e.g., colon-to-bladder)?

In TNBS-induced colitis models, this compound reduces visceral hypersensitivity by downregulating P2X3 overexpression in DRGs, interrupting afferent signaling between organs .

Methodological Insight : Employ organ-specific pain assays (e.g., colorectal distension) and qPCR to quantify P2X3 mRNA in dual-innervated ganglia .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
A-317491
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
A-317491

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.